2-Bromo-5-(chloromethyl)benzonitrile
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Overview
Description
2-Bromo-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a chloromethyl group at the fifth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 2-chlorobenzonitrile, followed by a chloromethylation reaction. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The chloromethylation can be performed using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These reactions are conducted in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines.
Scientific Research Applications
2-Bromo-5-(chloromethyl)benzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups are reactive sites that can undergo substitution reactions, leading to the formation of various derivatives. The nitrile group can participate in reduction and oxidation reactions, further expanding the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a chloromethyl group.
2-Bromo-5-chlorobenzonitrile: Similar structure but without the chloromethyl group.
2-Chlorobenzonitrile: Lacks the bromine and chloromethyl groups.
Uniqueness
2-Bromo-5-(chloromethyl)benzonitrile is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrClN |
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Molecular Weight |
230.49 g/mol |
IUPAC Name |
2-bromo-5-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4H2 |
InChI Key |
QXVMXRYBFKMQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C#N)Br |
Origin of Product |
United States |
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